Enhanced Isotopic Purity and Mass Separation: Dinoprost-d9 (9 Da Shift) vs. PGF2α-d4 (4 Da Shift)
Dinoprost-d9 incorporates nine deuterium atoms at the 17, 17′, 18, 18′, 19, 19′, 20, 20, and 20 positions, resulting in a +9 Da mass shift from native PGF2α . In contrast, PGF2α-d4 contains only four deuterium atoms at the 3, 3′, 4, and 4′ positions, yielding a +4 Da shift . The larger mass differential of Dinoprost-d9 minimizes potential signal overlap between the internal standard's isotopic envelope and the M+2/M+4 natural abundance isotopologues of native PGF2α, which can contribute up to ~2-3% of the monoisotopic peak area in unlabeled prostaglandins due to naturally occurring 13C and 18O isotopes . This reduction in cross-talk is particularly advantageous when quantifying endogenous PGF2α at low picogram-per-milliliter concentrations in plasma or tissue homogenates, where signal interference can significantly bias measurements .
| Evidence Dimension | Mass shift from unlabeled PGF2α (Da) and isotopic purity |
|---|---|
| Target Compound Data | +9 Da mass shift; ≥99% deuterated forms (d1-d9) |
| Comparator Or Baseline | PGF2α-d4: +4 Da mass shift; ≥99% deuterated forms (d1-d4) |
| Quantified Difference | Dinoprost-d9 provides 5 Da greater mass separation from native PGF2α, reducing isotopologue cross-talk |
| Conditions | LC-MS/MS analysis in human ovarian cancer tissue and renal fibrosis models [1] |
Why This Matters
Greater mass separation reduces isotopic interference, enabling more accurate quantification of low-abundance endogenous PGF2α in complex biological matrices, which is critical for biomarker validation and pharmacokinetic studies.
- [1] Montford JR, et al. Bone marrow-derived cPLA2α contributes to renal fibrosis. J Lipid Res. 2018;59(2):309-322. View Source
